methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Brand Name: Vulcanchem
CAS No.: 869080-81-9
VCID: VC8446308
InChI: InChI=1S/C19H15ClO5/c1-11(18(21)23-2)24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-11H,1-2H3
SMILES: CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H15ClO5
Molecular Weight: 358.8 g/mol

methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

CAS No.: 869080-81-9

Cat. No.: VC8446308

Molecular Formula: C19H15ClO5

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate - 869080-81-9

Specification

CAS No. 869080-81-9
Molecular Formula C19H15ClO5
Molecular Weight 358.8 g/mol
IUPAC Name methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoate
Standard InChI InChI=1S/C19H15ClO5/c1-11(18(21)23-2)24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-11H,1-2H3
Standard InChI Key ZYJJAOGCMCGXMR-UHFFFAOYSA-N
SMILES CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Canonical SMILES CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl

Introduction

Synthesis Pathway

The synthesis of methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:

  • Preparation of Chromone Core:

    • The chromone nucleus can be synthesized via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions.

    • Functionalization at specific positions (e.g., hydroxylation at C7) is achieved through regioselective reactions.

  • Formation of the Ether Linkage:

    • The hydroxyl group at the 7th position of the chromone is reacted with methyl 2-bromo-propanoate in the presence of a base (e.g., potassium carbonate) to form the ether bond.

  • Introduction of Aryl Chloride:

    • The chlorophenyl group is introduced via electrophilic substitution or coupling reactions.

  • Purification:

    • The final product is purified using column chromatography or recrystallization techniques.

Spectroscopic Characterization

The compound's structure can be confirmed using various spectroscopic techniques:

TechniqueKey Observations
1H NMRSignals corresponding to aromatic protons (~7–8 ppm), ester protons (~3–4 ppm).
13C NMRPeaks for carbonyl carbons (~160–180 ppm) and aromatic carbons (~120–140 ppm).
Mass SpectrometryMolecular ion peak at m/z = 358.77, confirming molecular weight.
UV-Vis SpectroscopyAbsorption maxima around 300–350 nm due to π→π* transitions in the chromone core.

Biological Significance

Chromone derivatives are known for their pharmacological activities, and this compound is no exception. Potential applications include:

  • Antioxidant Activity:

    • The chromone core can scavenge free radicals, making it a potential candidate for treating oxidative stress-related diseases.

  • Anticancer Properties:

    • Derivatives with halogenated phenyl groups often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

  • Anti-inflammatory Effects:

    • Chromones are known to inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

  • Antimicrobial Activity:

    • The ester group may enhance membrane permeability, allowing the compound to act against bacterial or fungal strains.

Applications in Medicinal Chemistry

This compound serves as a building block for developing new drugs due to its versatile functional groups and biological activity. It has potential applications in:

  • Designing enzyme inhibitors (e.g., COX inhibitors).

  • Developing anticancer agents targeting DNA or protein interactions.

  • Synthesizing derivatives with improved pharmacokinetics through ester hydrolysis or modification.

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